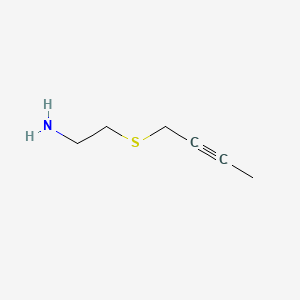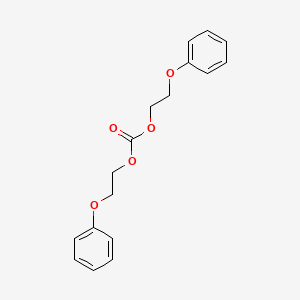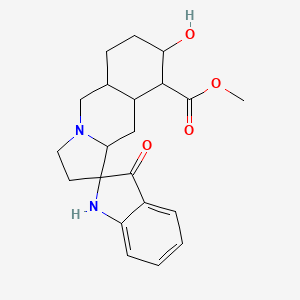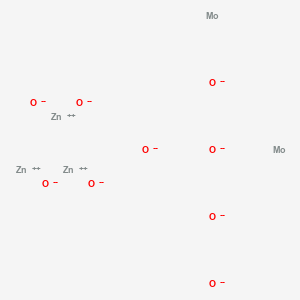
Molybdenum zinc oxide (Mo2Zn3O9)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum zinc oxide (Mo2Zn3O9) is an inorganic compound that combines the properties of molybdenum and zinc oxides. It is known for its unique chemical and physical characteristics, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Molybdenum zinc oxide can be synthesized through various methods, including electrodeposition and hydrothermal synthesis. In the electrodeposition method, a hydrous molybdenum oxide layer is applied onto the surface of zinc metal anode to mitigate corrosion and side reactions during zinc deposition and stripping . Hydrothermal synthesis involves stabilizing intermediate zinc hydroxide states on a functionalized molybdenum disulfide surface, forming a two-dimensional heterostructure .
Industrial Production Methods
Industrial production of molybdenum zinc oxide typically involves large-scale hydrothermal synthesis, where zinc and molybdenum precursors are reacted under controlled temperature and pressure conditions to form the desired compound. This method ensures high purity and uniformity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Molybdenum zinc oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of molybdenum and zinc within the compound.
Common Reagents and Conditions
Common reagents used in reactions involving molybdenum zinc oxide include chlorine, which reacts with molybdenum to form molybdenum chloride . The conditions for these reactions typically involve controlled temperatures and the presence of specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving molybdenum zinc oxide depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state products.
Applications De Recherche Scientifique
Molybdenum zinc oxide has a wide range of scientific research applications due to its unique properties. It is used in:
Energy Storage: As a coating for zinc metal anodes in aqueous zinc-ion batteries, improving cycle stability and reducing voltage hysteresis.
Photocatalysis: Enhancing visible-light degradation of organic pollutants like rhodamine B through the formation of two-dimensional heterostructures.
Thermoelectric Materials: Improving thermoelectric performance and mechanical strength through molybdenum doping.
Mécanisme D'action
The mechanism of action of molybdenum zinc oxide involves its ability to modify the surface properties of zinc anodes, enhancing hydrophilicity and facilitating uniform zinc deposition. This reduces dendrite formation and improves the overall stability of zinc-ion batteries . In photocatalytic applications, the compound’s heterostructure physically separates photoinduced electrons and holes, suppressing charge recombination and enhancing degradation efficiency .
Comparaison Avec Des Composés Similaires
Molybdenum zinc oxide can be compared with other similar compounds, such as:
Molybdenum disulfide (MoS2): Known for its excellent catalytic and electronic properties.
Zinc oxide (ZnO): Widely used in photocatalysis and electronics.
Molybdenum trioxide (MoO3): Utilized in catalysis and energy storage applications.
Molybdenum zinc oxide stands out due to its combined properties of both molybdenum and zinc oxides, offering enhanced performance in various applications.
Propriétés
Numéro CAS |
22914-58-5 |
|---|---|
Formule moléculaire |
Mo2O9Zn3-12 |
Poids moléculaire |
532.0 g/mol |
Nom IUPAC |
trizinc;molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Mo.9O.3Zn/q;;9*-2;3*+2 |
Clé InChI |
SDGPQJIWTGCSRL-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zn+2].[Zn+2].[Zn+2].[Mo].[Mo] |
Description physique |
Dry Powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


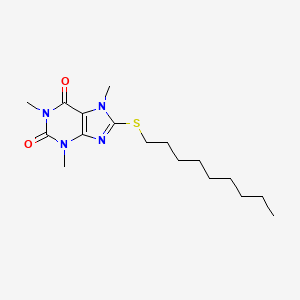
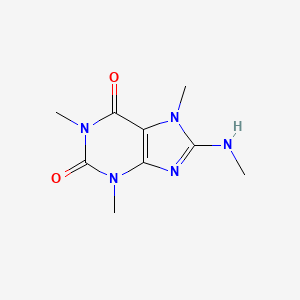

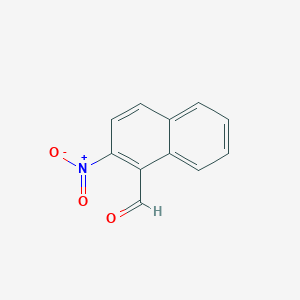
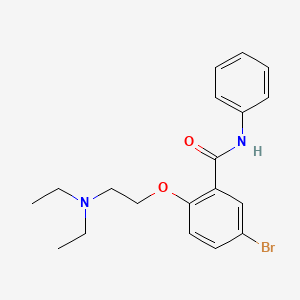

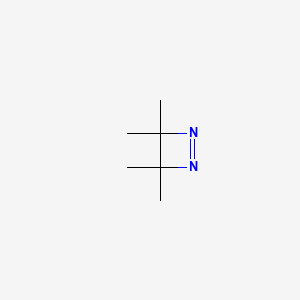
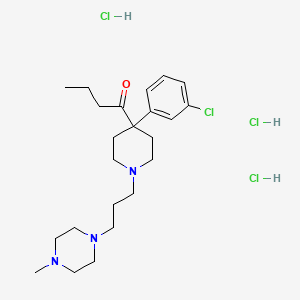
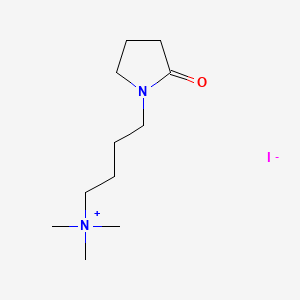
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
